molecular formula C20H22N4O B5320285 N,N-diethyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide

N,N-diethyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide

Katalognummer B5320285
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: UJCHLWQIQBYYAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. MPTP is a prodrug that is metabolized into MPP+, which is toxic to dopaminergic neurons in the substantia nigra. This makes MPTP a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.

Wirkmechanismus

N,N-diethyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide is metabolized into MPP+, which is toxic to dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in animal models. This includes motor deficits such as tremors, akinesia, and rigidity. This compound also leads to changes in neurotransmitter levels, including decreased dopamine and increased glutamate levels.

Vorteile Und Einschränkungen Für Laborexperimente

N,N-diethyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. It selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in animal models. This makes it a valuable tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for the disease. However, this compound has limitations as a model of Parkinson's disease, as it does not fully replicate the human disease and does not account for the role of genetic and environmental factors in disease development.

Zukünftige Richtungen

There are many future directions for research using N,N-diethyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide. One area of research is the development of new treatments for Parkinson's disease based on the pathophysiology of the disease. Another area of research is the study of the role of genetic and environmental factors in disease development. Additionally, this compound can be used to study other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, this compound can be used to study the mechanisms of action of other neurotoxic compounds and to develop new treatments for neurodegenerative disorders.

Synthesemethoden

N,N-diethyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide can be synthesized using a variety of methods, including the reaction of phthalic anhydride with 4-methylaminobenzoyl chloride, followed by the reaction of the resulting intermediate with diethylamine. Other methods include the reaction of phthalic anhydride with 4-methylaminobenzonitrile, followed by the reaction of the resulting intermediate with diethylamine.

Wissenschaftliche Forschungsanwendungen

N,N-diethyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been widely used in scientific research to study Parkinson's disease and other neurodegenerative disorders. This compound selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in animal models. This makes this compound a valuable tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for the disease.

Eigenschaften

IUPAC Name

N,N-diethyl-4-[(4-methylphthalazin-1-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-4-24(5-2)20(25)15-10-12-16(13-11-15)21-19-18-9-7-6-8-17(18)14(3)22-23-19/h6-13H,4-5H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCHLWQIQBYYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.